Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester

Description

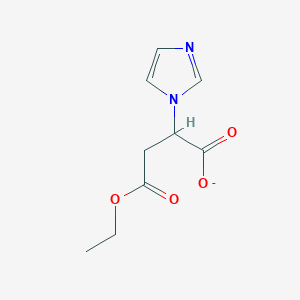

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-imidazol-1-yl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-2-15-8(12)5-7(9(13)14)11-4-3-10-6-11/h3-4,6-7H,2,5H2,1H3,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLINPSNOSPZFDW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)[O-])N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50772225 | |

| Record name | 4-Ethoxy-2-(1H-imidazol-1-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50772225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146234-46-0 | |

| Record name | 4-Ethoxy-2-(1H-imidazol-1-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50772225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Butanedioic Acid, 1h Imidazol 1 Yl , 4 Ethyl Ester and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.com For Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester, two primary disconnections are evident: the carbon-nitrogen (C-N) bond linking the imidazole (B134444) ring to the butanedioic acid chain, and the carbon-oxygen (C-O) bond of the ethyl ester.

Ester Disconnection (C-O bond): The ethyl ester group can be retrosynthetically disconnected to reveal a carboxylic acid and ethanol (B145695). This suggests that a final esterification step could be employed in the forward synthesis. amazonaws.com

Imidazole Disconnection (C-N bond): The bond between the succinic acid backbone and the imidazole nitrogen is a key disconnection. This break suggests a reaction between an imidazole nucleophile and a suitable butanedioic acid derivative electrophile. amazonaws.com This electrophile could be a species such as diethyl 2-bromosuccinate or an α,β-unsaturated ester like diethyl maleate, which can undergo a conjugate addition reaction.

This analysis points to a synthetic strategy that involves two main stages: the preparation of the necessary precursors (an appropriately functionalized butanedioic acid derivative and imidazole) and the subsequent coupling and final modification reactions.

Approaches to Imidazole N-Alkylation

The formation of the C-N bond between the imidazole ring and the succinic acid backbone is a crucial step. N-alkylation of imidazoles is a well-established process in organic synthesis, with several methods available to achieve this transformation. nih.govciac.jl.cngoogle.com

A common and direct method for the N-alkylation of imidazoles involves their reaction with alkyl halides, including haloesters. google.com This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the haloester. The process is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov

For instance, the synthesis of imidazol-1-yl-acetic acid derivatives has been successfully achieved by reacting imidazole with chloroacetate (B1199739) esters, such as tert-butyl chloroacetate, in the presence of a base like potassium carbonate. nih.gov This general principle can be extended to the synthesis of the target molecule by using an ethyl halosuccinate derivative as the alkylating agent.

Table 1: Examples of Imidazole N-Alkylation with Haloesters

| Imidazole Derivative | Alkylating Agent | Base / Catalyst | Solvent | Product | Ref |

|---|---|---|---|---|---|

| Imidazole | tert-butyl chloroacetate | K₂CO₃ | Ethyl acetate | Imidazol-1-yl-acetic acid tert-butyl ester | nih.gov |

| Imidazole | benzyl (B1604629) chloroacetate | - | - | Benzyl ester of imidazole-1-yl-acetic acid | nih.gov |

| Imidazole | methyl chloroacetate | - | Mixture of solvents | Imidazol-1-yl-acetic acid methyl ester | nih.gov |

This table presents data for illustrative purposes based on analogous reactions.

One-pot multicomponent reactions represent an efficient approach to synthesizing complex molecules from simple precursors in a single step, often saving time and resources. nih.gov The Debus-Radziszewski imidazole synthesis, for example, is a four-component one-pot reaction for creating imidazoles, which has been adapted to directly yield ionic liquids. rsc.org While these methods may not directly produce the target molecule, they highlight advanced strategies for constructing substituted imidazole systems. nih.govrsc.org Microwave-assisted one-pot syntheses have also been reported for preparing 1,2,4,5-tetrasubstituted imidazoles from reagents like 4-aminohippuric acid, various aldehydes, and benzil (B1666583) in good yields and short reaction times. researchgate.net

Strategies for Butanedioic Acid Derivative Formation

Succinic anhydride (B1165640) is a versatile and readily available precursor for creating monosubstituted succinic acid derivatives. The five-membered anhydride ring is strained and susceptible to nucleophilic attack, leading to a ring-opening reaction. acs.org

Amines, for example, react with succinic anhydride at or near room temperature to undergo a ring-opening amidation, which forms the corresponding succinamic acid. mdpi.comnih.gov The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. mdpi.comstackexchange.com

A similar reaction can occur with alcohols. In the presence of an acid or base catalyst, an alcohol can open the succinic anhydride ring to form a monoester of succinic acid. For the synthesis of the target molecule, reacting succinic anhydride with ethanol would yield monoethyl succinate (B1194679) (ethyl hydrogen succinate). This monoester can then be further functionalized, for example, by α-bromination, to create the electrophilic partner needed for the N-alkylation of imidazole.

Table 2: Ring-Opening Reactions of Succinic Anhydride

| Nucleophile | Product Type | Conditions | Notes | Ref |

|---|---|---|---|---|

| Primary Amine | Succinamic Acid | Room temperature | Forms a dicarboxylic acid monoamide | mdpi.comstackexchange.com |

| Alcohol | Succinic Acid Monoester | Acid or base catalysis | Forms a mono-ester derivative | acs.org |

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. youtube.com This step is essential either for creating the final product from its carboxylic acid precursor or for preparing an esterified intermediate.

The most common method is the Fischer esterification, where the carboxylic acid and an excess of the alcohol are heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukchemguide.co.uk The reaction is reversible, and to achieve high yields, the equilibrium is often shifted towards the product by removing water or using a large excess of the alcohol. chemguide.co.uklibretexts.org

Alternative methods are available for substrates that may be sensitive to strong acids. These include:

Reaction with Thionyl Chloride (SOCl₂): The carboxylic acid is first converted to a more reactive acyl chloride using SOCl₂, which is then reacted with the alcohol. commonorganicchemistry.com

Alkylation: Carboxylic acids can be deprotonated to form a carboxylate salt, which then acts as a nucleophile to attack an alkyl halide (e.g., iodoethane) to form the ester. commonorganicchemistry.com

Table 3: Common Esterification Methods

| Method | Reagents | Conditions | Advantages | Ref |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating/Reflux | Simple reagents, suitable for primary/secondary alcohols | chemguide.co.uklibretexts.org |

| Acyl Chloride Formation | 1) SOCl₂ 2) Alcohol | Two steps, often mild | Good for acid-sensitive substrates | commonorganicchemistry.com |

| Steglich Esterification | DCC, DMAP, Alcohol | Mild | Good for acid-sensitive substrates | commonorganicchemistry.com |

Esterification Protocols for Carboxylic Acids

Direct Esterification Techniques

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of the target compound, this would theoretically involve the reaction of 4-(1H-imidazol-1-yl)-4-oxobutanoic acid with ethanol.

The general mechanism involves protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity. The alcohol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

Commonly used catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA). To drive the equilibrium towards the product side, excess ethanol is often used, or water is removed from the reaction mixture as it forms, typically through azeotropic distillation using a Dean-Stark apparatus.

However, a significant challenge in the direct esterification of an imidazole-containing carboxylic acid is the basic nature of the imidazole ring. The nitrogen atoms can be protonated by the strong acid catalyst, potentially deactivating the catalyst or leading to unwanted side reactions. This necessitates careful selection of the catalyst and reaction conditions to achieve a successful esterification.

Table 1: Parameters in Direct Esterification

| Parameter | Description | Common Examples/Conditions |

|---|---|---|

| Alcohol | Reactant for ester formation. | Ethanol (for the target ethyl ester) |

| Acid Catalyst | Proton source to activate the carboxylic acid. | H₂SO₄, HCl, p-toluenesulfonic acid |

| Temperature | Typically reflux temperature of the alcohol. | ~78 °C for ethanol |

| Water Removal | Shifts equilibrium towards ester formation. | Dean-Stark apparatus, molecular sieves |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method could be employed to synthesize the target ethyl ester from a different ester precursor, such as the corresponding methyl or benzyl ester of Butanedioic acid, 1H-imidazol-1-yl-.

The reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium ethoxide). In a base-catalyzed mechanism, the alkoxide from the new alcohol (ethoxide in this case) acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxy group (e.g., methoxide) to yield the new ester. To ensure high conversion, a large excess of the new alcohol (ethanol) is used to shift the equilibrium towards the desired product.

Various catalysts can be employed, including mineral acids, organometallic compounds, and enzymes. researchgate.net For instance, potassium hydrogencarbonate (K₂HPO₄) has been shown to be an efficient catalyst for transesterification under mild conditions. researchgate.net Microwave irradiation has also been utilized to significantly reduce reaction times. researchgate.net This method avoids the direct use of a free carboxylic acid precursor, which can be advantageous if the acid is sensitive or difficult to handle.

Table 2: Comparison of Transesterification Catalysts

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Acid Catalysts | H₂SO₄, Sc(OTf)₃ | Effective for many substrates. | Can require harsh conditions, potential side reactions. |

| Base Catalysts | NaOCH₃, K₂HPO₄, N-heterocyclic carbenes | Often milder conditions, high yields. | Sensitive to water and free acids. |

| Enzymes | Lipases | High selectivity, mild conditions. | Higher cost, slower reaction rates. |

Convergent and Linear Synthetic Pathways to the Target Compound

Stepwise Formation of the Imidazole-Succinic Acid Linkage

The crucial step in the synthesis is the formation of the N-C bond between the imidazole ring and the succinate backbone. This is typically achieved through an N-alkylation reaction.

A plausible and efficient strategy involves the reaction of imidazole with a pre-functionalized succinate derivative. For instance, imidazole can be reacted with a mono-ethyl succinate derivative that contains a suitable leaving group at the 4-position, such as a halide (e.g., ethyl 4-bromobutanoate). The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon bearing the leaving group. This reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to deprotonate the imidazole, thereby increasing its nucleophilicity. nih.gov This approach is analogous to the synthesis of imidazol-1-yl-acetic acid esters, where imidazole is N-alkylated with haloacetate esters. nih.gov

An alternative precursor is succinic anhydride. The reaction of imidazole with succinic anhydride would lead to the formation of 4-(1H-imidazol-1-yl)-4-oxobutanoic acid. This intermediate would then require a subsequent esterification step to yield the final product.

Introduction of the Ethyl Ester Moiety

The point at which the ethyl ester group is introduced defines whether the synthesis is linear or convergent.

Linear Pathway: In a linear approach, one might start with the reaction between imidazole and succinic acid or its anhydride. This would form the imidazole-succinic acid linkage first. The resulting 4-(1H-imidazol-1-yl)-4-oxobutanoic acid would then undergo esterification with ethanol, as described in section 2.3.2.1, to afford the final product. The major challenge in this route is the selective mono-esterification of the terminal carboxylic acid without affecting the imidazole ring or the amide-like linkage if succinic anhydride is used as the starting material.

Convergent Pathway: A convergent approach is generally more efficient for this target molecule. This pathway involves preparing the key intermediates separately and then combining them.

Preparation of Mono-ethyl succinate: This precursor can be readily synthesized by the partial esterification of succinic anhydride with ethanol. chemsynthesis.com This reaction is often catalyzed by a solid acid catalyst like Amberlyst 15® and involves refluxing a mixture of ethanol and succinic anhydride. chemsynthesis.com This provides the succinate backbone with the ethyl ester already in place.

Coupling with Imidazole: The free carboxylic acid of the prepared mono-ethyl succinate would then need to be activated to react with imidazole. Standard coupling agents used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), could be employed to facilitate the formation of an amide-like bond between the activated carboxyl group and a nitrogen of the imidazole ring. However, a more direct N-alkylation as described in 2.4.1, using a derivative like ethyl 4-halobutanoate, is a more common and direct method for forming the C-N bond at the N-1 position of imidazole.

Table 3: Comparison of Synthetic Pathways

| Pathway | Key Steps | Advantages | Potential Challenges |

|---|---|---|---|

| Linear | 1. Imidazole + Succinic Anhydride 2. Esterification | Fewer starting materials. | Selective mono-esterification can be difficult; potential for side reactions. |

| Convergent | 1. Prepare Mono-ethyl succinate 2. N-alkylation of Imidazole | Generally higher overall yield; avoids selectivity issues. | Requires synthesis of a functionalized succinate derivative. |

Reaction Mechanisms and Chemical Transformations of Butanedioic Acid, 1h Imidazol 1 Yl , 4 Ethyl Ester

Reactivity at the Ester Functionality

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental to modifying the succinate (B1194679) portion of the molecule.

Ester hydrolysis is a common reaction that can be catalyzed by either acid or base. Under aqueous conditions, the ethyl ester of Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester can be cleaved to yield the corresponding carboxylic acid, (S)-2-(1H-Imidazol-1-yl)succinic acid, and ethanol (B145695). nih.gov

The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, ethyl esters hydrolyze at a slower rate compared to methyl esters. nih.gov The electronic properties of the substituent on the acyl carbon also play a crucial role. The presence of the electron-withdrawing imidazole (B134444) group can influence the electrophilicity of the ester's carbonyl carbon, potentially affecting the hydrolysis kinetics.

Imidazole itself can act as a nucleophilic catalyst for the hydrolysis of esters, forming a more reactive intermediate that is then readily attacked by water. youtube.com This intramolecular catalysis is a possibility for the title compound, although the specific stereochemistry and conformational flexibility would determine the efficiency of such a process.

Table 1: Factors Influencing Ester Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Increases at low and high pH | Acid or base catalysis |

| Alkyl Group | Generally slower for bulkier groups (e.g., ethyl vs. methyl) nih.gov | Steric hindrance |

| Substituents | Electron-withdrawing groups can increase the rate | Increased electrophilicity of the carbonyl carbon |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester and ethanol.

Under basic conditions, the reaction proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Table 2: Comparison of Acid- and Base-Catalyzed Transesterification

| Catalyst | Mechanism | Key Intermediates | Conditions |

| Acid (e.g., H₂SO₄) | Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation (PADPED) masterorganicchemistry.com | Tetrahedral intermediate | Typically requires heat; alcohol as solvent |

| Base (e.g., NaOR') | Nucleophilic addition-elimination | Tetrahedral intermediate | Often proceeds at room temperature |

The ester group can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be catalyzed by acid. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and eliminates ethanol. This provides a synthetic route to a variety of succinamide (B89737) derivatives, which are valuable in medicinal chemistry. nih.gov

Reactivity of the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms, one of which is a basic, pyridine-like nitrogen, and the other is a non-basic, pyrrole-like nitrogen that is part of the aromatic system. The lone pair of electrons on the basic nitrogen is available for reaction with electrophiles.

The un-substituted nitrogen of the imidazole ring can undergo N-alkylation with alkyl halides or other alkylating agents. ciac.jl.cnnih.gov This reaction typically proceeds via an SN2 mechanism. When deprotonated, the negative charge is delocalized over both nitrogen atoms, which can lead to a mixture of regioisomers upon alkylation. reddit.com However, in the case of 1-substituted imidazoles like the title compound, alkylation will occur at the N-3 position.

This reaction results in the formation of a quaternary imidazolium (B1220033) salt. The choice of alkylating agent and reaction conditions can be tailored to introduce a variety of substituents onto the imidazole ring. Phase transfer catalysis is a known method to facilitate the N-alkylation of imidazoles. researchgate.net

Table 3: Common Methods for N-Alkylation of Imidazoles

| Reagent System | Conditions | Product |

| Alkyl Halide / Base (e.g., KOH/Al₂O₃) | Mild conditions ciac.jl.cn | N-alkyl imidazole derivative |

| Alkyl Halide / Phase Transfer Catalyst | Biphasic system | N-alkyl imidazole derivative researchgate.net |

| Morita–Baylis–Hillman alcohols/acetates | Refluxing toluene | N-substituted imidazole derivatives beilstein-journals.org |

The imidazole ring is weakly basic and can be protonated by acids. The pKa of the conjugate acid of imidazole is approximately 7, meaning that at physiological pH, a significant portion of imidazole-containing molecules will be protonated. The presence of the succinic acid ester moiety at the N-1 position can influence the basicity of the remaining nitrogen atom through electronic effects. The protonation equilibria of succinic acid itself have been studied, though this primarily concerns the carboxyl groups. researchgate.net For the title compound, the key equilibrium is the protonation of the N-3 nitrogen of the imidazole ring. The resulting imidazolium cation is stabilized by resonance. The specific pKa value for this compound would be influenced by the electron-withdrawing character of the succinate substituent.

Transformations Involving the Butanedioic Acid Backbone

The chemical behavior of this compound is largely dictated by the interplay between the imidazole leaving group and the succinate chain. This section explores the key reactions that modify this fundamental backbone.

Cyclization Reactions Leading to Substituted Succinimides

The N-acyl imidazole moiety of this compound serves as a highly efficient acylating agent, making it an excellent precursor for the synthesis of N-substituted succinimides. The imidazole ring is a superior leaving group compared to an alkoxy or hydroxyl group, facilitating nucleophilic attack at the carbonyl carbon.

The general mechanism for the formation of N-substituted succinimides from this compound involves the intramolecular aminolysis of the N-acyl imidazole. fiveable.me When a primary amine is introduced, it acts as a nucleophile, attacking the carbonyl carbon attached to the imidazole ring. This process is significantly more facile than the direct amidation of the corresponding carboxylic acid or ester. nih.gov

The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the imidazole anion to form an amide. Subsequent intramolecular cyclization occurs as the newly formed amide's nitrogen attacks the ester carbonyl at the other end of the butanedioic acid chain. This is followed by the elimination of ethanol to yield the final N-substituted succinimide (B58015) ring. The rate of aminolysis can be influenced by the steric hindrance of the acyl group. researchgate.net

A plausible reaction pathway is outlined below:

Nucleophilic Attack: A primary amine (R-NH₂) attacks the carbonyl carbon of the N-acyl imidazole group.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Imidazole Departure: The imidazole ring departs as a good leaving group, resulting in the formation of a succinamic acid ethyl ester derivative.

Intramolecular Cyclization: The nitrogen atom of the newly formed amide attacks the ester carbonyl.

Elimination: A molecule of ethanol is eliminated, leading to the formation of the five-membered succinimide ring.

This method provides a mild and efficient route to a wide variety of N-substituted succinimides, which are important structural motifs in many biologically active compounds.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | N-Substituted Succinimide | Acyl Transfer / Intramolecular Cyclization |

| Succinic Anhydride (B1165640) | Primary Amine (R-NH₂) | N-Substituted Succinimide | Acylation / Dehydration |

Reactions at the Alpha-Carbons of the Succinic Acid Moiety

The methylene (B1212753) groups (α-carbons) adjacent to the carbonyl functions in the succinic acid backbone of this compound are susceptible to deprotonation by a suitable base, forming an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting with alkyl halides in an SN2 reaction. libretexts.orglibretexts.org This allows for the introduction of various alkyl substituents at the alpha-position, leading to the formation of α-substituted succinate derivatives. The choice of base is critical to ensure complete enolate formation and avoid side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed. libretexts.org

Claisen and Dieckmann Condensations: The ester functionality also allows for participation in Claisen-type condensation reactions. In an intermolecular Claisen condensation, the enolate of one molecule can attack the ester carbonyl of another, leading to the formation of a β-keto ester after acidic workup. libretexts.org

More relevant to the structure of this compound is the intramolecular variant, the Dieckmann condensation. masterorganicchemistry.com If the carbon chain were longer, this reaction would lead to the formation of a cyclic β-keto ester. For the four-carbon backbone of succinic acid, a Dieckmann-type cyclization is not feasible. However, related transformations on derivatives of this compound are plausible.

| Reaction | Reagents | Product Type |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkyl Succinate Derivative |

| Claisen Condensation | Base (e.g., NaOEt) | β-Keto Ester Dimer |

Role as a Chemical Intermediate in Synthetic Sequences

The inherent reactivity of this compound makes it a valuable intermediate for the construction of more elaborate molecular architectures.

Precursor for Advanced Organic Building Blocks

The ability to undergo facile transformations at both the acyl imidazole and the succinate backbone positions allows this compound to serve as a versatile precursor for a variety of advanced organic building blocks. For instance, after modification of the succinate backbone through α-alkylation, the resulting derivative can be further elaborated. The N-acyl imidazole can be converted into other functional groups or used to link the succinate moiety to other molecules.

The reactivity of N-acyl imidazoles as acyl transfer agents is a key feature in this context. nih.govkyoto-u.ac.jpnih.gov This allows for the efficient introduction of the succinyl moiety onto a wide range of nucleophiles, including alcohols, amines, and thiols, under mild conditions. The resulting products can then be used in subsequent synthetic steps. For example, the reaction with a chiral amine would lead to a chiral succinimide, a valuable building block in asymmetric synthesis.

Participation in Cascade Reactions and Multicomponent Reactions

While specific examples of this compound in cascade or multicomponent reactions are not extensively documented, its structural features suggest significant potential for such applications. Cascade reactions, where a single event triggers a series of bond-forming transformations, could be initiated by the reaction of the N-acyl imidazole.

For instance, the initial acylation of a suitably functionalized nucleophile could be followed by an intramolecular reaction involving another part of the nucleophile and the succinate backbone.

In the realm of multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, N-acyl imidazoles can act as activated carbonyl components. acs.orgnih.gov Imidazole itself has been used as an organocatalyst in multicomponent reactions to generate diversity-oriented libraries of heterocyclic compounds. rsc.org The title compound could potentially participate in MCRs by first reacting with a nucleophile to generate a reactive intermediate in situ, which then engages with other components in the reaction mixture. The development of such reactions would offer a highly efficient strategy for the rapid assembly of complex molecular structures from simple precursors.

Theoretical and Computational Studies on Butanedioic Acid, 1h Imidazol 1 Yl , 4 Ethyl Ester

Quantum Chemical Calculations of Molecular Structure and Conformation

Geometry Optimization and Conformational Analysis

No published studies detailing the geometry optimization or conformational analysis of Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester are currently available. Such an analysis would typically involve computational methods to identify the molecule's most stable three-dimensional structure and explore its various rotational isomers (conformers).

Electronic Structure Analysis and Frontier Molecular Orbitals

There is no specific information regarding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for this compound. This type of analysis is crucial for predicting a molecule's reactivity and electronic properties.

Computational Modeling of Reaction Pathways and Transition States

Energetics of Key Synthetic Steps

A computational investigation into the energetics of the synthetic steps for this compound has not been reported. Such a study would provide valuable insights into the reaction's feasibility and potential energy barriers.

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms and potential intermediates involved in the synthesis of this compound have not been elucidated through computational modeling in any publicly accessible research.

Prediction of Spectroscopic Parameters (Beyond Basic Identification)

While computational methods are frequently used to predict spectroscopic data such as NMR and IR spectra for novel compounds, no such predictions have been published for this compound. researchgate.nettandfonline.com

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational NMR spectroscopy serves as a powerful tool for predicting the chemical shifts of a molecule, offering valuable insights for structure verification and analysis. For this compound, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules.

The standard approach involves geometry optimization of the molecule's structure using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted ¹H and ¹³C NMR chemical shifts would provide a detailed map of the molecule's electronic environment. For instance, the protons on the imidazole (B134444) ring are expected to appear in the aromatic region of the ¹H spectrum, with distinct shifts for the protons at the C2, C4, and C5 positions due to the ring's asymmetry and the influence of the substituent. The methylene (B1212753) protons of the butanedioic acid chain and the ethyl ester group would exhibit characteristic shifts influenced by their proximity to electronegative atoms and carbonyl groups. Similarly, the ¹³C spectrum would show distinct signals for the carbonyl carbons of the acid and ester groups, the carbons of the imidazole ring, and the aliphatic carbons of the succinate (B1194679) and ethyl moieties.

Illustrative Predicted NMR Chemical Shifts

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations.

| Atom Type | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Imidazole Ring | C2-H | ~7.8 - 8.2 | ~135 - 140 |

| Imidazole Ring | C4-H | ~7.1 - 7.5 | ~125 - 130 |

| Imidazole Ring | C5-H | ~7.0 - 7.4 | ~118 - 122 |

| Butanedioic Acid Chain | CH (alpha to Imidazole) | ~5.0 - 5.4 | ~55 - 60 |

| Butanedioic Acid Chain | CH₂ | ~2.8 - 3.2 | ~30 - 35 |

| Butanedioic Acid Chain | C=O (Acid) | - | ~175 - 180 |

| Ethyl Ester | O-CH₂ | ~4.0 - 4.4 | ~60 - 65 |

| Ethyl Ester | CH₃ | ~1.1 - 1.5 | ~13 - 17 |

| Ethyl Ester | C=O (Ester) | - | ~170 - 175 |

Vibrational Spectroscopy (IR, Raman) Analysis of Functional Groups

Theoretical vibrational spectroscopy is instrumental in identifying the characteristic vibrational modes of a molecule's functional groups. Calculations for the infrared (IR) and Raman spectra of this compound would also be conducted using DFT methods. After an initial geometry optimization, the vibrational frequencies and their corresponding intensities are determined by calculating the second derivatives of the energy with respect to the atomic coordinates.

The resulting theoretical spectra would display a series of absorption bands corresponding to specific molecular motions. Key functional groups in the molecule would produce characteristic peaks. For example, the two carbonyl groups (one from the carboxylic acid and one from the ethyl ester) would exhibit strong C=O stretching vibrations, typically in the range of 1650-1750 cm⁻¹. The C-N stretching and ring deformation modes of the imidazole group would appear in the fingerprint region (below 1600 cm⁻¹). nih.gov The C-H stretching vibrations of the aliphatic chain and the aromatic imidazole ring would be found at higher wavenumbers, generally between 2800 and 3100 cm⁻¹.

Illustrative Predicted Vibrational Frequencies

This table provides a hypothetical assignment of the major vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3300 - 2500 (broad) | Medium |

| C-H Stretch | Imidazole Ring | ~3100 - 3000 | Weak-Medium |

| C-H Stretch | Aliphatic (CH, CH₂) | ~3000 - 2850 | Medium |

| C=O Stretch | Ester | ~1750 - 1730 | Strong |

| C=O Stretch | Carboxylic Acid | ~1720 - 1700 | Strong |

| C=N Stretch | Imidazole Ring | ~1650 - 1550 | Medium |

| C-N Stretch | Imidazole Ring | ~1350 - 1250 | Medium |

| C-O Stretch | Ester & Acid | ~1300 - 1000 | Strong |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing critical insights into their conformational preferences and interactions with the surrounding environment, such as a solvent. For this compound, MD simulations would be particularly useful for understanding its flexibility and how different solvents influence its three-dimensional structure.

These simulations would model the molecule and a large number of solvent molecules (e.g., water, ethanol (B145695), or a less polar solvent) by numerically solving Newton's equations of motion for the entire system. This allows for the exploration of the molecule's conformational landscape, which is defined by the rotational freedom around its single bonds. Key areas of interest would be the torsion angles of the butanedioic acid backbone and the orientation of the imidazole and ethyl ester groups.

In a polar solvent like water, the simulations might reveal that the molecule adopts conformations where the polar carboxylic acid and imidazole groups are exposed to the solvent to maximize hydrogen bonding. In a nonpolar solvent, the molecule might fold into a more compact conformation to minimize the exposure of its polar groups. The simulations would also provide information on the stability of different conformers and the energy barriers for transitioning between them. This information is crucial for understanding how the molecule might behave in different biological or chemical environments. Studies on similar molecules, like succinic acid, have shown that intermolecular interactions in the condensed phase play a significant role in stabilizing certain conformers. nih.gov

Advanced Analytical Characterization Techniques for Research on Butanedioic Acid, 1h Imidazol 1 Yl , 4 Ethyl Ester

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester. Utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This allows for the unambiguous determination of the compound's elemental composition.

For the target molecule (C₉H₁₂N₂O₄), the theoretical exact mass of the neutral species is 212.0797 u. In positive ion mode ESI, the protonated molecule, [M+H]⁺, would be observed with a theoretical m/z of 213.0870. Experimental observation of this ion with high mass accuracy provides strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to probe the compound's structure through controlled fragmentation. By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides vital information about the connectivity of the molecule, confirming the presence of the ethyl ester, succinate (B1194679) backbone, and imidazole (B134444) moieties.

Table 1: Hypothetical HRMS/MS Fragmentation Data for Protonated this compound

| Observed m/z | Proposed Fragment Structure | Proposed Neutral Loss | Formula of Fragment |

| 213.0870 | [M+H]⁺ | - | [C₉H₁₃N₂O₄]⁺ |

| 185.0921 | Loss of ethylene | C₂H₄ | [C₇H₉N₂O₄]⁺ |

| 169.0608 | Loss of ethanol (B145695) | C₂H₅OH | [C₇H₉N₂O₃]⁺ |

| 141.0659 | Loss of ethanol and CO | C₂H₅OH, CO | [C₆H₉N₂O₂]⁺ |

| 124.0397 | Imidazolyl-succinic anhydride (B1165640) ion | C₂H₅OH, CO₂ | [C₅H₅N₂O₂]⁺ |

| 68.0502 | Imidazole cation | C₅H₅O₄ | [C₃H₄N₂]⁺ |

HRMS is also critical for impurity profiling. During synthesis, potential impurities such as unreacted starting materials (e.g., diethyl succinate), regioisomers, or over-alkylation products may be present. The high resolving power of the instrument allows for the separation and identification of these closely related species, even at very low concentrations, ensuring the purity and quality of the final compound.

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule with the complexity of this compound, which contains a stereocenter, advanced 1D and 2D NMR techniques are essential for complete structural and stereochemical assignment.

While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, 2D NMR experiments are required to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the methine proton (CH) on the succinate backbone and the two diastereotopic protons of the adjacent methylene (B1212753) group (CH₂). It would also confirm the ethyl group by showing a correlation between its CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. bohrium.com This technique provides the key to connecting the different fragments of the molecule. For instance, an HMBC correlation from the imidazole H2 proton to the succinate methine carbon would confirm the point of attachment between the ring and the chain. Similarly, correlations from the ethyl CH₂ protons to the ester carbonyl carbon would verify the ester group's location. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. bohrium.com For example, NOESY could reveal correlations between protons on the imidazole ring and specific protons on the succinate backbone, helping to define the spatial arrangement around the chiral center.

Table 2: Predicted Key 2D NMR Correlations for Structural Confirmation

| Technique | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Structural Information Confirmed |

| COSY | Succinate-CH | Succinate-CH₂ | Connectivity of the succinate backbone |

| HSQC | Imidazole-H2 | Imidazole-C2 | Direct C-H attachments |

| HMBC | Imidazole-H2/H5 | Succinate-CH (Carbon) | N-alkylation site on the succinate chain |

| HMBC | Ethyl-CH₂ | Ester C=O (Carbon) | Position of the ethyl ester group |

| NOESY | Imidazole-H2 | Succinate-CH₂ | Through-space proximity and conformation |

The bond between the imidazole nitrogen and the chiral carbon of the succinate backbone may exhibit restricted rotation. researchgate.net This phenomenon, known as atropisomerism in some systems, can lead to the existence of multiple, slowly interconverting conformers. Dynamic NMR (DNMR) is a powerful technique used to study such exchange processes. researchgate.net

By acquiring a series of ¹H NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the line shape of signals corresponding to the exchanging protons, such as those on the imidazole ring. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures where rotation is fast.

From the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable quantitative data on the molecule's conformational flexibility. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. researchgate.net Given the compound's polarity and chiral nature, reversed-phase chromatography on a C18 column is a common starting point. Due to the presence of the chiral center, a chiral stationary phase (CSP) column may be necessary to separate the enantiomers and determine the enantiomeric excess (ee). researchgate.net

A typical method would involve a gradient elution using a mobile phase of water and acetonitrile, often with an additive like formic acid to ensure good peak shape for the carboxylic acid and protonated imidazole.

Detection methods can be tailored to the compound's properties:

Diode Array Detector (DAD) or UV-Vis Detector: The imidazole ring contains a chromophore that absorbs UV light, making this a suitable detection method.

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are useful for identifying non-UV-active impurities.

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides mass information for each eluting peak, allowing for the confident identification of impurities.

Table 3: Illustrative HPLC Purity Analysis Report

| Peak No. | Retention Time (min) | Area (%) | Proposed Identity |

| 1 | 3.5 | 0.15 | Imidazole |

| 2 | 5.8 | 99.7 | Target Compound |

| 3 | 7.2 | 0.10 | Diethyl Succinate |

| 4 | 8.1 | 0.05 | Isomeric Byproduct |

While the target compound itself is likely not volatile enough for direct Gas Chromatography (GC) analysis without derivatization, GC-MS is highly effective for identifying and quantifying volatile byproducts or residual starting materials from the synthesis. gdut.edu.cn

A common synthetic route might involve reacting imidazole with an ethyl bromosuccinate (B1262339) derivative in the presence of a base and a solvent like ethanol. GC-MS analysis of the crude reaction mixture could readily detect:

Residual solvents (e.g., ethanol, acetone).

Unreacted volatile starting materials.

Volatile byproducts formed during the reaction.

To analyze the target compound itself by GC, a derivatization step, such as esterification of the free carboxylic acid (e.g., to its methyl ester) or silylation, would be required to increase its volatility. This approach can be useful for specific analytical challenges where HPLC is not suitable.

X-ray Crystallography for Solid-State Structural Determination (If applicable to crystalline forms)

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.

Although specific crystallographic data for this compound has not been reported in the reviewed literature, the analysis of related imidazole and succinic acid derivatives demonstrates the power of this technique. For instance, studies on various imidazole-containing compounds have successfully elucidated their crystal structures, revealing key details about their molecular conformation and packing in the solid state. sciensage.infonih.govnih.gov Similarly, the crystal structures of succinic acid and its co-crystals have been thoroughly investigated, providing insights into hydrogen bonding networks and polymorphic forms. nih.govutm.my

Should this compound be obtained in a crystalline form, X-ray crystallography would be the principal method for its structural confirmation. The analysis would yield data such as the unit cell dimensions, space group, and the precise coordinates of each atom. This information is invaluable for confirming the compound's synthesis, understanding its stereochemistry, and predicting its interactions with other molecules.

The table below presents representative crystallographic data for related imidazole and succinic acid compounds to illustrate the type of information obtained from X-ray diffraction studies.

Table 1: Representative Crystallographic Data for Imidazole and Succinic Acid-Related Compounds

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-cyanoguanidinophenytoin (an imidazole derivative) | Monoclinic | P2₁/c | a = 18.7879 Å, b = 5.8944 Å, c = 16.7621 Å, β = 93.063° | nih.gov |

| Bis(acrylate)-bis(2-ethylimidazole)-copper(II) | Monoclinic | P2₁/c | a = 18.7879(14) Å, b = 5.8944(4) Å, c = 16.7621(12) Å, β = 93.063(3)° | nih.gov |

| Succinic acid (β phase) | Monoclinic | P2₁/c | a=5.5261 Å, b=8.8807 Å, c=5.1051 Å, β=91.490° | researchgate.net |

Spectroscopic Methods for In-situ Reaction Monitoring and Kinetic Analysis

Understanding the kinetics of a chemical reaction—how fast it proceeds and the factors that influence its rate—is essential for process optimization and mechanistic investigation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for in-situ monitoring, allowing researchers to track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction mixture. nih.govspectroscopyonline.com

While specific kinetic studies on the formation of this compound are not available in the surveyed literature, the principles of applying these spectroscopic methods can be detailed based on research into similar reactions, such as the esterification of succinic acid. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly well-suited for monitoring the progress of esterification reactions. nih.govthermofisher.com For the synthesis of this compound, which could be formed from a reaction involving succinic acid, imidazole, and ethanol derivatives, one could monitor the disappearance of reactant signals and the appearance of product signals. For example, the chemical shifts of the methylene protons in the ethyl group and the protons on the succinic acid backbone would be expected to change upon esterification and substitution with the imidazole group. By acquiring spectra at regular intervals, a concentration profile over time can be constructed for each species, from which reaction rates and rate constants can be calculated. oxinst.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is another effective technique for kinetic analysis, provided that the reactants, products, or intermediates have distinct absorption spectra in the UV-visible range. spectroscopyonline.comthermofisher.com The imidazole ring, for instance, exhibits characteristic UV absorption. researchgate.netresearchgate.net If the conjugation or electronic environment of the imidazole moiety changes during the reaction, this would lead to a shift in its absorption wavelength or a change in its molar absorptivity. By monitoring the absorbance at a specific wavelength corresponding to a reactant or product, the change in concentration can be followed over time according to the Beer-Lambert law. This data allows for the determination of the reaction order and the rate constant.

The following table summarizes kinetic data from a study on the esterification of succinic acid with ethanol, illustrating the type of results that can be obtained from such analyses.

Table 2: Kinetic Parameters for the Esterification of Succinic Acid with Ethanol

| Temperature (°C) | Initial Reactant Molar Ratio (Ethanol:Succinic Acid) | Catalyst Loading (wt %) | Apparent Rate Constant (k) | Reference |

|---|---|---|---|---|

| 78 | 10:1 | 1 | Data not specified | acs.org |

| 100 | 15:1 | 3 | Data not specified | acs.org |

Note: Specific rate constant values were not provided in the abstract but the study demonstrates the methodology for their determination under various conditions. acs.org

By applying these advanced analytical techniques, a comprehensive understanding of the structure and formation of this compound could be achieved, paving the way for its potential applications.

Future Directions in the Chemical Research of Butanedioic Acid, 1h Imidazol 1 Yl , 4 Ethyl Ester

Development of Novel Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the use of sustainable starting materials, energy-efficient processes, and the minimization of hazardous waste. Future research into the synthesis of Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester should prioritize the development of environmentally benign methodologies.

One promising avenue is the use of biocompatible and biodegradable catalysts. For instance, chitosan, a polysaccharide derived from chitin, has been successfully employed as a reusable green catalyst for the synthesis of various imidazole (B134444) derivatives. ijsrch.com Research could focus on adapting chitosan-based catalytic systems for the condensation reactions required to form the imidazole ring of the target compound. Similarly, zeolites, which are microporous aluminosilicate (B74896) minerals, have demonstrated high catalytic activity in the solvent-free synthesis of tetrasubstituted imidazoles and could be explored as recyclable catalysts. nih.gov

Microwave-assisted organic synthesis (MAOS) offers another green alternative to conventional heating methods. By significantly reducing reaction times and often improving product yields, MAOS can contribute to more energy-efficient synthetic protocols. orientjchem.org The optimization of microwave parameters for the synthesis of this compound could lead to a more sustainable manufacturing process.

A comparative overview of potential green synthetic approaches is presented in Table 1.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Catalyst/Method | Potential Advantages |

| Biocatalysis | Chitosan | Biodegradable, reusable, mild reaction conditions. ijsrch.com |

| Heterogeneous Catalysis | ZSM-11 Zeolite | Reusable, solvent-free conditions, high yield. nih.gov |

| Energy-Efficient Synthesis | Microwave Irradiation | Reduced reaction times, improved yields, energy efficiency. orientjchem.org |

Exploration of Enantioselective Synthetic Routes

The presence of a stereocenter in this compound necessitates the development of enantioselective synthetic methods to access single enantiomers. This is particularly crucial for potential pharmaceutical applications where the biological activity of stereoisomers can differ significantly.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral bicyclic imidazoles have been designed and successfully applied as catalysts in a variety of enantioselective reactions. acs.orgnih.gov Future research could involve the design of novel chiral imidazole-based catalysts that can facilitate the asymmetric synthesis of the target molecule. Furthermore, the synthesis of enantiomerically enriched succinic acid derivatives has been achieved through asymmetric conjugate addition reactions. researchgate.net This suggests that a strategy involving the enantioselective addition of an imidazole precursor to a succinate (B1194679) derivative could be a viable route.

Another approach could be the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, followed by their removal. The oxidative homocoupling of optically active 3-acyl-2-oxazolidones has been shown to produce enantiomerically pure 2,3-disubstituted succinic acids, providing a potential pathway for the stereocontrolled synthesis of the succinate portion of the target compound. acs.org

A summary of potential enantioselective strategies is provided in Table 2.

Table 2: Potential Enantioselective Synthetic Strategies

| Strategy | Method | Key Considerations |

| Asymmetric Organocatalysis | Chiral bicyclic imidazole catalysts | Catalyst design and optimization for high enantiomeric excess. acs.orgnih.gov |

| Asymmetric Conjugate Addition | Addition of imidazole to a prochiral succinate derivative | Selection of appropriate chiral ligands and reaction conditions. researchgate.net |

| Chiral Auxiliary Approach | Use of removable chiral auxiliaries | Efficiency of auxiliary attachment and removal, and stereochemical control. acs.org |

Investigation into Catalytic Applications of the Compound (e.g., as a ligand or organocatalyst)

The imidazole moiety is a versatile functional group that can act as a Brønsted base, a nucleophile, or a ligand for metal catalysts. The unique structure of this compound, combining an imidazole ring with a flexible succinate chain, makes it an interesting candidate for investigation as a novel catalyst or ligand.

As an organocatalyst, the imidazole nitrogen could participate in a variety of transformations. Imidazole itself has been shown to catalyze multicomponent reactions for the synthesis of diverse heterocyclic compounds. rsc.orgias.ac.in The specific substitution pattern of the target molecule could modulate its catalytic activity and selectivity.

Furthermore, the imidazole ring is a well-known ligand for a wide range of transition metals. The coordination of metal ions to the imidazole nitrogen can lead to the formation of catalytically active metal complexes. Future studies could explore the synthesis of metal complexes of this compound and evaluate their catalytic performance in reactions such as cross-coupling, oxidation, or reduction. The ester group in the succinate chain could also play a role in coordinating to the metal center, potentially leading to unique catalytic properties.

Advanced Studies on its Role in Supramolecular Chemistry or Self-Assembly (If applicable)

The imidazole ring is capable of forming strong hydrogen bonds, which are fundamental interactions in supramolecular chemistry and molecular self-assembly. The presence of both a hydrogen bond donor (N-H in the protonated form) and acceptors (the nitrogen atoms) in the imidazole ring, along with the carbonyl groups of the ester, suggests that this compound could participate in the formation of well-ordered supramolecular structures.

Investigations could focus on the self-assembly of this molecule in the solid state and in solution. Techniques such as single-crystal X-ray diffraction could reveal the formation of hydrogen-bonded networks, such as dimers or extended chains. rsc.org The interplay of hydrogen bonding and other non-covalent interactions, such as π-π stacking of the imidazole rings, could lead to the formation of interesting supramolecular architectures.

Moreover, the imidazole moiety can coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. nih.govnih.govacs.org The bifunctional nature of the target molecule, with its coordinating imidazole ring and flexible succinate linker, could be exploited to construct novel supramolecular assemblies with potential applications in areas such as gas storage, separation, or catalysis.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid optimization of reaction conditions and the screening of large compound libraries. The application of these technologies to the study of this compound could significantly accelerate its development.

Automated synthesis platforms can be used to systematically vary reaction parameters such as temperature, solvent, catalyst, and stoichiometry to quickly identify the optimal conditions for its synthesis. This has been successfully applied to the synthesis of other imidazole derivatives, leading to improved yields and process understanding. scite.ai

Once efficient synthetic routes are established, HTE platforms can be used to screen the compound and its derivatives for a wide range of properties. For example, libraries of related compounds could be synthesized in parallel and screened for their catalytic activity in various reactions or for their ability to form interesting supramolecular assemblies. researchgate.netrsc.org This approach would allow for the rapid exploration of the structure-activity relationships of this class of compounds.

The integration of automated synthesis and HTE would not only accelerate the research and development of this compound but also generate large datasets that could be used to train machine learning models for the prediction of properties and the design of new molecules with desired functionalities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester?

- Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the imidazole ring via cyclization reactions (e.g., Debus-Radziszewski reaction), followed by (2) esterification of the butanedioic acid moiety. A reported route uses nucleophilic substitution between activated carboxylic acid derivatives (e.g., chlorides) and imidazole derivatives under basic conditions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., triethylamine) are critical for optimizing yield. Researchers should validate intermediates using -NMR and FTIR spectroscopy to confirm functional group transformations .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Spectroscopy : - and -NMR to confirm the imidazole ring protons and ester carbonyl signals. FTIR can identify C=O (ester) and N-H (imidazole) stretches .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–250 nm) for purity assessment, using acetonitrile/water gradients .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving stereochemical uncertainties. Use SHELXL for structure refinement, focusing on anisotropic displacement parameters to model thermal motion accurately . ORTEP-3 can visualize molecular geometry, highlighting bond angles and torsional strains in the imidazole-ester linkage . For example, a related imidazole derivative showed a planar imidazole ring with a dihedral angle of 12.5° relative to the ester group, influencing reactivity .

Q. What experimental strategies can elucidate the compound’s interaction with biochemical pathways?

- Methodological Answer :

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., angiotensin-converting enzyme) using fluorometric or colorimetric substrates. For example, imidazole-based chalcones showed ACE inhibition via competitive binding at the active site .

- Cellular Studies : Use siRNA knockdown or CRISPR-Cas9 to silence candidate pathways (e.g., MAPK/NF-κB) and assess changes in the compound’s bioactivity via Western blotting or qPCR .

- Molecular Docking : Employ AutoDock Vina to model interactions between the compound’s ester group and hydrophobic enzyme pockets, validating predictions with mutagenesis .

Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Perform MTT assays across a broad concentration range (0.1–100 µM) to distinguish between therapeutic and cytotoxic effects .

- Selectivity Index (SI) : Calculate SI values (IC50 for healthy cells ÷ IC50 for target cells) to evaluate specificity. For example, imidazole derivatives with SI >10 indicate preferential activity .

- Metabolomic Profiling : Use GC-MS to identify metabolic byproducts (e.g., succinate or imidazole-acetate derivatives) that may explain divergent effects .

Data Contradiction and Validation

Q. How to reconcile discrepancies in crystallographic vs. computational bond-length predictions?

- Methodological Answer : Compare SC-XRD data (e.g., C-N bond lengths in the imidazole ring) with DFT-optimized structures (B3LYP/6-311+G**). Discrepancies >0.05 Å may suggest crystal packing effects or solvent interactions . Validate by repeating crystallization in alternative solvents (e.g., methanol vs. DMSO) and re-refining with SHELXL .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.